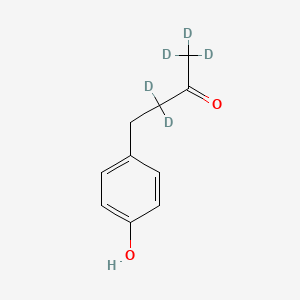

4-(4'-Hydroxyphenyl)-2-butanone-d5

Description

Significance of Stable Isotope Labeled Compounds in Scientific Inquiry

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. moravek.com Common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com This isotopic substitution creates a unique mass signature without altering the compound's fundamental chemical properties, allowing researchers to precisely track the molecule through complex biological or chemical systems. moravek.comdiagnosticsworldnews.com

The applications of stable isotope labeling are vast and cut across multiple scientific disciplines:

Pharmacology and Drug Development: Isotope labeling is invaluable for tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs within an organism. clearsynth.comacs.org This provides critical insights into a drug's behavior and potential interactions. moravek.com

Metabolic Research: These labeled compounds allow scientists to trace metabolic pathways, offering a direct way to measure the biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.comnih.gov

Proteomics: In the study of proteins, isotopically labeled amino acids help in quantifying protein expression, modifications, and interactions, which is fundamental to understanding cellular processes and developing new therapies. moravek.comclearsynth.com

Environmental Science: Researchers use stable isotopes to track the movement and impact of pollutants and nutrients within ecosystems. moravek.comclearsynth.com

Analytical Chemistry: Stable isotope-labeled compounds, particularly deuterated ones, are frequently used as internal standards in mass spectrometry to enhance the accuracy and precision of quantitative analysis. clearsynth.comthalesnano.com

Overview of 4-(4'-Hydroxyphenyl)-2-butanone as a Parent Compound in Research Contexts

4-(4'-Hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone, is a naturally occurring phenolic compound that gives red raspberries their characteristic aroma. mdpi.comnih.gov Beyond its use as a flavoring agent and fragrance, it has been the subject of significant scientific research. mdpi.comnih.govsigmaaldrich.com

Research has explored its potential biological activities and its role in various metabolic processes. sigmaaldrich.com It is classified as a secondary metabolite, which are compounds that are not essential for metabolism but may have roles in defense or signaling. hmdb.ca Studies have investigated its effects on fat metabolism and its potential as a biomarker for the consumption of fruits like raspberries. sigmaaldrich.comhmdb.cafoodb.ca The presence of 4-(4'-Hydroxyphenyl)-2-butanone has been noted in various fruits and vegetables, and its derivatives have also been identified. hmdb.cafoodb.cafoodb.cahmdb.ca

Key Research Areas for 4-(4'-Hydroxyphenyl)-2-butanone:

| Research Area | Focus of Investigation |

| Metabolic Studies | Investigating its influence on fat metabolism and weight management. sigmaaldrich.com |

| Nutraceutical Research | Exploring its use as a supplement for appetite control. mdpi.com |

| Biomarker Identification | Its detection can indicate consumption of certain fruits. hmdb.cafoodb.ca |

| Flavor and Fragrance Chemistry | Understanding its sensory properties and applications. nih.gov |

Rationale for Deuteration: Enhancing Research Specificity and Accuracy

Deuteration is the process of replacing hydrogen atoms (¹H) in a molecule with deuterium (²H), a stable isotope of hydrogen. youtube.com This substitution is a cornerstone of modern analytical chemistry for several key reasons:

Internal Standards in Mass Spectrometry: Deuterated compounds like 4-(4'-Hydroxyphenyl)-2-butanone-d5 are ideal internal standards for quantitative analysis using mass spectrometry (MS). clearsynth.comthalesnano.com An internal standard is a compound added in a known amount to a sample to correct for variations during sample preparation and analysis. scioninstruments.com Because the deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during extraction and ionization but can be distinguished by its higher mass in the mass spectrometer. clearsynth.comaptochem.com This co-elution and distinct mass signal allow for highly accurate quantification of the target compound, compensating for matrix effects and improving the robustness of the analytical method. clearsynth.comaptochem.comnih.gov

Elucidation of Metabolic Pathways: Deuterium labeling enables researchers to trace the metabolic fate of a compound in a biological system. clearsynth.comsimsonpharma.com By introducing the deuterated version of a molecule, scientists can track its conversion into various metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govsmolecule.com This provides a clear picture of how the parent compound is absorbed, distributed, and transformed by the body. clearsynth.comsimsonpharma.com

Mechanistic Studies: The mass difference between hydrogen and deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. youtube.com This effect can be a powerful tool for studying reaction mechanisms and understanding the intricate steps of a chemical transformation. acs.orgthalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are commonly used in ¹H NMR to avoid overwhelming signals from the solvent's protons. studymind.co.uk While this compound is primarily used as an internal standard, deuterium labeling, in general, is crucial for simplifying complex NMR spectra and aiding in structural elucidation. thalesnano.comstudymind.co.uk

Advantages of Using Deuterated Compounds in Research:

| Feature | Advantage | Scientific Application |

| Increased Mass | Allows differentiation from the non-labeled analyte in mass spectrometry. clearsynth.com | Quantitative analysis, metabolic tracing. clearsynth.comnih.gov |

| Chemical Similarity | Behaves identically to the analyte during sample preparation and chromatography. aptochem.com | Reduces analytical error, improves precision. clearsynth.comscioninstruments.com |

| Stable Isotope | Non-radioactive and does not decay over time. moravek.com | Safe for use in a wide range of studies, including in humans. diagnosticsworldnews.com |

| Kinetic Isotope Effect | Can alter reaction rates. youtube.com | Elucidation of chemical reaction mechanisms. thalesnano.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGBTKGETPDVIK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675952 | |

| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182219-43-8 | |

| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Synthetic Considerations of 4 4 Hydroxyphenyl 2 Butanone D5

Chemical Identity and Nomenclature of 4-(4'-Hydroxyphenyl)-2-butanone-d5

IUPAC Naming and Common Synonyms

The deuterated compound this compound is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one. smolecule.com This formal designation precisely indicates the substitution of five hydrogen atoms with deuterium (B1214612) isotopes at specific positions within the butanone chain.

In scientific literature and commercial contexts, this compound is also known by several synonyms. These alternative names, while less structurally explicit than the IUPAC designation, are frequently used for brevity. Common synonyms include Raspberry Ketone-d5, (4-Hydroxybenzyl)acetone-d5, (p-Hydroxybenzyl)acetone-d5, and 1-(4-Hydroxyphenyl)-3-butanone-d5. scbt.compharmaffiliates.com The '-d5' suffix in these names signifies the presence of five deuterium atoms.

| Nomenclature Type | Name |

| IUPAC Name | 1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one smolecule.com |

| Common Synonyms | Raspberry Ketone-d5, (4-Hydroxybenzyl)acetone-d5, (p-Hydroxybenzyl)acetone-d5, 1-(4-Hydroxyphenyl)-3-butanone-d5 scbt.compharmaffiliates.com |

Molecular Formula and Molecular Mass

The molecular formula for this compound is C₁₀H₇D₅O₂. scbt.comlgcstandards.com This formula indicates the presence of ten carbon atoms, seven hydrogen atoms, five deuterium atoms, and two oxygen atoms. The incorporation of five deuterium atoms, which are heavier isotopes of hydrogen, results in a higher molecular mass compared to its non-deuterated counterpart. The molecular weight of this compound is approximately 169.23 g/mol . scbt.compharmaffiliates.com

| Property | Value |

| Molecular Formula | C₁₀H₇D₅O₂ scbt.comlgcstandards.com |

| Molecular Mass | ~169.23 g/mol scbt.compharmaffiliates.com |

| CAS Number | 182219-43-8 scbt.compharmaffiliates.comlgcstandards.com |

Deuteration Strategies and Synthetic Pathways for this compound

The synthesis of this compound involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various synthetic strategies, primarily involving either the use of deuterated precursors or through hydrogen/deuterium exchange reactions.

Precursor-Based Synthesis Approaches

One common strategy for preparing this compound involves utilizing deuterated starting materials in established synthetic routes for the non-deuterated analogue.

A prominent method for synthesizing the parent compound, 4-(4'-hydroxyphenyl)-2-butanone (also known as raspberry ketone), is the Claisen-Schmidt condensation. smolecule.com This reaction typically involves the base-catalyzed reaction of para-hydroxybenzaldehyde with acetone (B3395972). smolecule.com To produce the d5 isotopologue, a deuterated version of acetone, specifically acetone-d6, would be used in this condensation. The resulting intermediate, a deuterated chalcone, would then undergo selective hydrogenation of the carbon-carbon double bond to yield the final deuterated product.

Another established route is the Friedel-Crafts alkylation of phenol (B47542). smolecule.comgoogle.com In this approach, a suitable four-carbon electrophile is reacted with phenol in the presence of a Lewis or Brønsted acid catalyst. To introduce the deuterium atoms, a deuterated electrophile, such as a deuterated 4-hydroxy-2-butanone (B42824) or a related species, would be required.

Hydrogen/Deuterium Exchange Reactions

An alternative approach to deuteration involves the exchange of hydrogen atoms for deuterium atoms on the pre-existing 4-(4'-hydroxyphenyl)-2-butanone molecule. This is typically achieved under conditions that promote the exchange of acidic protons.

In the case of 4-(4'-hydroxyphenyl)-2-butanone, the protons on the carbon atoms adjacent to the ketone group (the α-protons) are acidic and can be exchanged for deuterium. This exchange is often catalyzed by either an acid or a base in the presence of a deuterium source, such as deuterium oxide (D₂O). The use of a strong base or acid can facilitate this exchange, though it may require elevated temperatures and can sometimes lead to side reactions. thalesnano.com Modern continuous flow systems that generate deuterium gas from the electrolysis of D₂O can offer a more controlled and efficient method for such exchange reactions. thalesnano.com

Isotopic Purity and Enrichment Assessment Methodologies for this compound

The determination of isotopic purity and the degree of deuterium enrichment are critical quality attributes for any deuterated compound. Several analytical techniques are employed to assess these parameters for this compound.

High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the desired d5 isotopologue compared to other isotopic species (e.g., d0 to d4) can be accurately quantified. rsc.org Liquid chromatography coupled with electrospray ionization HR-MS (LC-ESI-HR-MS) is a particularly powerful method for this purpose. rsc.org

| Analytical Method | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic enrichment by quantifying the relative abundance of different isotopologues. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific locations of deuterium incorporation and assesses structural integrity. rsc.orgbrightspec.com |

Role of 4 4 Hydroxyphenyl 2 Butanone D5 As an Analytical Standard in Quantitative Methodologies

Utility as an Internal Standard in Mass Spectrometry-Based Assays

The primary role of 4-(4'-Hydroxyphenyl)-2-butanone-d5 in quantitative analysis is as an internal standard, a substance added in a known amount to samples, calibration standards, and quality control samples. Its function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

Stable Isotope Dilution Mass Spectrometry (SID-MS) Principles and Applications for 4-(4'-Hydroxyphenyl)-2-butanone Analogs

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This compound is specifically designed for this purpose. In this method, a known quantity of the deuterated standard is added to the sample at an early stage of the analytical process.

The underlying principle of SID-MS is that the stable isotope-labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. Because the deuterated and non-deuterated compounds have nearly identical physicochemical properties, they experience similar losses during sample processing and exhibit comparable ionization efficiencies in the mass spectrometer's ion source.

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. Quantification is therefore based on the ratio of the signal intensity of the native analyte to that of the stable isotope-labeled internal standard. This ratiometric measurement ensures that any variations in sample handling or instrument performance affect both the analyte and the internal standard to the same extent, thus canceling each other out and leading to a highly accurate and precise measurement of the analyte's concentration.

Minimization of Matrix Effects and Enhancement of Analytical Accuracy

One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard such as this compound is the most effective strategy to mitigate matrix effects kcasbio.com. Since the deuterated internal standard co-elutes with the native analyte and has nearly identical molecular properties, it is subjected to the same matrix effects. Consequently, any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the internal standard's signal. By measuring the ratio of the analyte to the internal standard, the influence of the matrix is effectively normalized, leading to a significant improvement in the accuracy and precision of the analytical method.

Application in Chromatographic Separations Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometric detection provides a highly selective and sensitive analytical platform for the quantification of 4-(4'-Hydroxyphenyl)-2-butanone and its metabolites. The use of this compound is integral to the success of these methods.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development for 4-(4'-Hydroxyphenyl)-2-butanone and its Metabolites

UHPLC-MS/MS is a widely used technique for the analysis of 4-(4'-Hydroxyphenyl)-2-butanone and its metabolites in biological fluids such as plasma and brain tissue nih.govpharmaffiliates.comnih.gov. In a typical UHPLC-MS/MS method, the sample extract is injected onto a reversed-phase column, where the analytes are separated based on their polarity. The eluent from the column is then introduced into the mass spectrometer.

For robust and reliable quantification, a stable isotope-labeled internal standard like this compound is indispensable. Although specific validation data for the deuterated compound is not always published, the performance of the non-deuterated analog provides a strong indication of the method's capabilities. For instance, a validated UHPLC-MS/MS method for raspberry ketone and its 25 metabolites demonstrated high accuracy and precision nih.govpharmaffiliates.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Deuterated Analogs

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like 4-(4'-Hydroxyphenyl)-2-butanone. For GC-MS analysis, analytes often require derivatization to increase their volatility and thermal stability.

The use of a deuterated internal standard in GC-MS follows the same principles as in LC-MS. This compound would co-elute with the derivatized analyte and serve to correct for variations in derivatization efficiency, injection volume, and ionization in the MS source. This approach significantly improves the quantitative accuracy of the GC-MS method.

Method Validation Parameters: Precision, Accuracy, and Limits of Quantification in Research Applications for this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. While specific validation reports for methods employing this compound are not always publicly detailed, the expected performance can be inferred from validated methods for the non-deuterated analog, which rely on the same analytical principles.

A comprehensive UHPLC-MS/MS method for the analysis of raspberry ketone and its metabolites in mouse plasma and brain has been developed and validated, providing a benchmark for the expected performance of such assays nih.govpharmaffiliates.com. The key validation parameters from this study are summarized below, reflecting the high quality of data achievable with this analytical approach, which is further enhanced by the use of a deuterated internal standard.

Table 1: Method Validation Parameters for the UHPLC-MS/MS Analysis of 4-(4'-Hydroxyphenyl)-2-butanone and its Metabolites

| Validation Parameter | Result |

|---|---|

| Accuracy | Mostly within 80-120% |

| Precision (RSD) | < 5% |

| Limit of Quantification (LOQ) | 0.4 - 6.0 ng/mL |

| Linear Range | Spanned three orders of magnitude |

Data from a validated method for the non-deuterated analyte, indicative of the performance expected when using a deuterated internal standard. nih.govpharmaffiliates.com

Precision: The precision of an analytical method describes the closeness of repeated measurements. For the analysis of raspberry ketone and its metabolites, the precision error was found to be below 5%, indicating excellent reproducibility of the method nih.govpharmaffiliates.com.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. The validated method for raspberry ketone demonstrated accuracy mostly within the 80-120% range, which is a widely accepted criterion for bioanalytical methods nih.govpharmaffiliates.com.

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For raspberry ketone and its metabolites, the LOQ was determined to be in the range of 0.4 to 6.0 ng/mL, showcasing the high sensitivity of the UHPLC-MS/MS method nih.govpharmaffiliates.com.

By incorporating this compound as an internal standard, these already robust validation parameters are further strengthened, ensuring the highest level of confidence in the quantitative data generated.

Mechanistic and Metabolic Research Applications of 4 4 Hydroxyphenyl 2 Butanone D5

Elucidation of Metabolic Pathways of 4-(4'-Hydroxyphenyl)-2-butanone using Deuterated Tracers

The introduction of deuterium (B1214612) atoms into the 4-(4'-Hydroxyphenyl)-2-butanone structure creates a heavier, yet chemically identical, molecule. This isotopic labeling allows the compound and its subsequent metabolic products to be distinguished from their naturally occurring, non-labeled counterparts in biological systems. smolecule.com The use of 4-(4'-Hydroxyphenyl)-2-butanone-d5 is particularly valuable in metabolic studies, where it serves as an internal standard for mass spectrometry-based techniques, enabling precise quantification and tracing of the metabolic fate of raspberry ketone. smolecule.commedchemexpress.com

In Vitro Enzymatic Transformation Studies with this compound

In vitro systems are essential for isolating and studying the specific enzymatic reactions that a compound undergoes. Studies on the non-deuterated form of raspberry ketone have identified key enzymes and metabolic systems involved in its transformation. For instance, research has investigated the interaction of 4-(p-hydroxyphenyl)-2-butanone (HPB) with tyrosinase and its effect on enzymatic reactions. hpa.gov.tw Furthermore, in vitro mutagenicity and cytotoxicity assays have utilized S9 metabolic activation systems, which contain a mixture of liver enzymes, to assess the impact of metabolism on the compound's biological activity. hpa.gov.tw

In this context, this compound would be an invaluable tool. By introducing the deuterated compound into these in vitro systems—containing isolated enzymes like tyrosinase or complex mixtures like the S9 fraction—researchers can use mass spectrometry to track the formation of deuterated metabolites. This allows for the unambiguous identification of transformation products and the characterization of specific enzymatic pathways without interference from the assay matrix.

In Vivo Animal Model Studies for Metabolite Identification and Quantification

Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole-organism context. Seminal studies on the metabolism of raspberry ketone have been conducted in rats, guinea pigs, and rabbits. nih.gov These investigations revealed that after oral administration, approximately 90% of the dose was excreted in the urine within 24 hours across all species. nih.gov A more recent study developed a sophisticated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method to identify and quantify raspberry ketone and 25 of its metabolites in mouse plasma and brain. nih.govnih.gov

In such in vivo studies, this compound serves a critical function as an isotope-labeled internal standard. smolecule.com When added to biological samples like plasma or urine during analysis, it allows for the highly accurate quantification of the non-labeled raspberry ketone and its metabolites. smolecule.com This is because the deuterated standard behaves identically to the analyte during sample extraction and ionization but is distinguishable by its higher mass, correcting for any sample loss or matrix effects and ensuring the reliability of the quantitative data. nih.gov

Table 1: Urinary Metabolites of 4-(4'-Hydroxyphenyl)-2-butanone Identified in Animal Models This table is based on data from studies using the non-deuterated compound, for which this compound serves as an analytical standard.

| Metabolite Class | Specific Metabolite Identified | Species |

| Parent Compound & Reduction Product | 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | Rat, Guinea Pig, Rabbit |

| 4-(4-Hydroxyphenyl)-2-butanol (Carbinol) | Rat, Guinea Pig, Rabbit | |

| Side-Chain Oxidation Products | 1,2-Diol Derivatives | Rat, Guinea Pig, Rabbit |

| 2,3-Diol Derivatives | Rat, Guinea Pig, Rabbit | |

| Ring Hydroxylation Products | Hydroxylated Raspberry Ketone | Rat, Guinea Pig, Rabbit |

| Cleavage Products | C6-C3 Derivatives | Rat, Guinea Pig, Rabbit |

| C6-C2 Derivatives | Rat, Guinea Pig, Rabbit | |

| Source: Sporstøl et al., 1982. nih.gov |

Oxidative and Conjugative Metabolic Transformations

The metabolism of 4-(4'-Hydroxyphenyl)-2-butanone proceeds through two major types of biotransformation: Phase I (oxidative) and Phase II (conjugative) reactions. nih.gov

Oxidative Metabolism (Phase I):

Ketone Reduction: The most significant oxidative pathway is the reduction of the ketone group to a secondary alcohol, forming the corresponding carbinol, 4-(4-hydroxyphenyl)-2-butanol. The extent of this reduction varies between species, being most pronounced in rabbits. nih.gov

Side-Chain Oxidation: The butanone side chain can undergo oxidation to form 1,2- and 2,3-diol derivatives. nih.gov

Ring Hydroxylation: The aromatic phenyl ring can also be hydroxylated. nih.gov

Conjugative Metabolism (Phase II): Following oxidative modifications, the parent compound and its metabolites are made more water-soluble for excretion through conjugation. The primary urinary metabolites, raspberry ketone and its carbinol, are found largely conjugated with glucuronic acid and/or sulfate. nih.gov The need for enzymatic deconjugation using enzymes like β-glucuronidase before analysis confirms the extensive nature of this pathway. nih.gov

Investigation of Kinetic Isotope Effects (KIE) in Biochemical Reactions involving this compound

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical and biochemical reactions. researchgate.net A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) alters the rate of the reaction. researchgate.net This change occurs because the heavier isotope forms a stronger bond with a higher vibrational energy, making bond cleavage in the rate-determining step of a reaction more difficult. nih.gov

The compound this compound is an ideal substrate for KIE studies of its metabolic enzymes.

Primary KIE: If a carbon-deuterium (C-D) bond is broken in the rate-limiting step of a reaction, a significant slowing of the reaction rate (a primary KIE) will be observed compared to the breaking of a carbon-hydrogen (C-H) bond. researchgate.net This could be used to probe the mechanism of enzymes that hydroxylate the butanone side chain.

Secondary KIE: If a C-D bond is not broken but is located near the reaction center, a smaller secondary KIE may be observed. researchgate.net This can provide information about changes in the hybridization state of the carbon atom during the transition state. For example, studying the KIE of the ketone reduction could reveal subtle details about the transition state of the dehydrogenase/reductase enzyme involved.

By comparing the rate of metabolism of 4-(4'-Hydroxyphenyl)-2-butanone with that of its d5-labeled counterpart, researchers can determine which steps in the metabolic pathway are rate-limiting and gain insight into the transition state structures of the enzymes involved. nih.gov

Isotopic Labeling Studies for Biosynthetic Pathway Delineation

Isotopic labeling is a definitive method for tracing the atoms of a precursor molecule through the complex series of reactions that constitute a biosynthetic pathway. While studies specifically using this compound for this purpose are not prominent, research using other isotopes, such as ¹³C, perfectly illustrates the principle.

A key study on the biosynthesis of raspberry ketone was performed in the basidiomycete fungus Nidula niveo-tomentosa. nih.govsigmaaldrich.com Researchers supplemented the fungal cultures with L-phenylalanine and glucose that were labeled with the stable isotope ¹³C. By analyzing the resulting raspberry ketone using gas chromatography-mass spectrometry (GC-MS), they could pinpoint the location of the ¹³C atoms in the final product. nih.govsigmaaldrich.com This analysis demonstrated that the fungus synthesizes the compound by elongating a benzoate (B1203000) moiety, a pathway different from that used in plants. nih.gov

This research exemplifies how isotopic labeling can elucidate a complete biosynthetic pathway. nih.gov Similarly, tracers like this compound can be used in "pulse-chase" experiments to track the downstream fate of the molecule, determining if it serves as an intermediate in the biosynthesis of other natural products.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Hydroxyphenyl 2 Butanone D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural analysis of isotopically labeled compounds. The introduction of deuterium (B1214612) atoms induces predictable changes in ¹H and ¹³C NMR spectra and allows for direct detection by ²H NMR, providing definitive evidence of deuteration.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This technique is highly effective for confirming the presence and location of isotopic labels, as each distinct deuterated position gives rise to a separate signal. The chemical shifts in ²H NMR are virtually identical to those of the protons they replace, making spectral assignment straightforward when the ¹H NMR spectrum of the parent compound is known nih.gov.

For 4-(4'-Hydroxyphenyl)-2-butanone-d5, a ²H NMR spectrum would be expected to show signals corresponding to the specific sites of deuteration. For an isotopologue deuterated at the methyl group and the adjacent methylene (B1212753) position (positions 1 and 3), the spectrum would display two primary resonances. The high resolution of ²H NMR can also be used to distinguish between different isotopomers in a mixture acs.org.

Expected ²H NMR Resonances for this compound (Assumed Labeling at positions 1 and 3)

| Position | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1-D₃ | ~2.1 | Corresponds to the methyl proton chemical shift in the unlabeled compound. |

The analysis of ¹H and ¹³C NMR spectra provides complementary information to confirm the structure and assess the purity of the deuterated compound.

Proton NMR (¹H NMR): The most apparent effect of deuterium substitution in a ¹H NMR spectrum is the disappearance of signals corresponding to the replaced protons. For this compound (with deuteration assumed at the methyl and adjacent methylene groups), the signals for the methyl singlet and the methylene triplet would be absent or significantly reduced in intensity. The remaining signals for the aromatic protons and the other methylene group would remain, confirming the core structure.

Carbon-13 NMR (¹³C NMR): In the ¹³C NMR spectrum, the carbons directly bonded to deuterium exhibit distinct changes. The C-D coupling splits the carbon signal into a multiplet (typically a triplet for a -CD₂- group and a septet for a -CD₃ group), and the resonance often experiences a slight upfield isotopic shift. Furthermore, the nuclear Overhauser effect (NOE) that enhances the signal of protonated carbons is absent for deuterated carbons, leading to a significant reduction in their signal intensity. This allows for unambiguous assignment of the deuterated carbon atoms blogspot.com.

Comparative NMR Data for 4-(4'-Hydroxyphenyl)-2-butanone and its d5 Analog

| Atom Position | ¹H Chemical Shift (δ, ppm) chemicalbook.comyoutube.com | Expected ¹H Shift (d5) | ¹³C Chemical Shift (δ, ppm) blogspot.com | Expected ¹³C Shift (d5) |

|---|---|---|---|---|

| 1 (-CH₃) | 2.15 (s, 3H) | Absent | 28.9 | ~28.5 (multiplet, low intensity) |

| 2 (>C=O) | - | - | 209.0 | 209.0 |

| 3 (-CH₂-) | 2.78 (t, 2H) | Absent | 45.4 | ~45.0 (multiplet, low intensity) |

| 4 (-CH₂-) | 2.85 (t, 2H) | 2.85 (s, 2H) | 30.1 | 30.1 |

| 1' (C-Ar) | - | - | 132.8 | 132.8 |

| 2', 6' (CH-Ar) | 7.05 (d, 2H) | 7.05 (d, 2H) | 129.4 | 129.4 |

| 3', 5' (CH-Ar) | 6.75 (d, 2H) | 6.75 (d, 2H) | 115.3 | 115.3 |

| 4' (COH-Ar) | - | - | 154.0 | 154.0 |

Mass Spectrometry (MS) Fragmentation Pattern Analysis of this compound

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which provides critical information about its isotopic composition.

The non-deuterated raspberry ketone is known to undergo significant in-source fragmentation, where the molecule breaks apart within the ion source of the mass spectrometer before mass analysis jfda-online.com. A prominent fragmentation pathway involves the cleavage of the bond between the second and third carbon atoms, leading to the formation of a stable p-hydroxybenzyl cation or a related tropylium-like ion at m/z 107 researchgate.netnist.gov.

For this compound, the molecular ion ([M+H]⁺) would be expected at m/z 170, five mass units higher than the unlabeled compound (m/z 165). The fragmentation pattern will be analogous, but the masses of the fragments containing deuterium atoms will be shifted accordingly. If deuteration is on the aliphatic chain, fragments containing that part of the molecule will show the mass increase. For instance, the acetyl fragment ([CH₃CO]⁺) at m/z 43 would be replaced by a [CD₃CO]⁺ fragment at m/z 46. Understanding these shifts is crucial for selecting the correct precursor ion in tandem mass spectrometry (MS/MS) experiments jfda-online.comnih.gov.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula and the confirmation of its isotopic composition acs.orgthermofisher.com. By measuring the exact mass of the molecular ion of this compound, it is possible to confirm the presence of five deuterium atoms and distinguish it from other isobaric species.

The theoretical exact mass of the protonated molecular ion of this compound (C₁₀H₈D₅O₂⁺) can be calculated and compared to the experimentally measured value. A close match provides a high degree of confidence in the isotopic assignment. HRMS is also invaluable for analyzing the isotopic distribution of fragment ions, further confirming the location of the deuterium labels within the molecule creative-proteomics.com.

Expected Mass Fragments for this compound

| Fragment Ion | Formula (Unlabeled) | m/z (Unlabeled) nist.govmassbank.eu | Expected Formula (d5) | Expected m/z (d5) |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₁₀H₁₂O₂ | 164 | C₁₀H₇D₅O₂ | 169 |

| [M+H]⁺ | C₁₀H₁₃O₂⁺ | 165 | C₁₀H₈D₅O₂⁺ | 170 |

| p-hydroxybenzyl | C₇H₇O | 107 | C₇H₇O | 107 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Isotopic substitution with deuterium significantly alters these vibrational frequencies due to the increased mass of deuterium compared to protium (B1232500) libretexts.org.

The most notable change is the shift of C-H stretching vibrations to lower frequencies upon deuteration. The C-H stretching bands typically appear in the 2800-3100 cm⁻¹ region of the IR spectrum nist.gov. In contrast, C-D stretching vibrations are found in a less congested region, typically between 2100-2300 cm⁻¹ acs.orgacs.org. This clear spectral window allows for the unambiguous identification of C-D bonds.

Similarly, C-H bending (scissoring, wagging, twisting) vibrations, which appear in the 1350-1480 cm⁻¹ region, are shifted to lower wavenumbers (e.g., C-D bending modes around 900-1100 cm⁻¹) upon deuteration. Analyzing these shifts in both IR and Raman spectra provides a detailed "vibrational fingerprint" of the molecule, confirming the success of the isotopic labeling tandfonline.comresearchgate.net. Raman spectroscopy is particularly useful for observing symmetric C-D stretching modes that may be weak in the IR spectrum documentsdelivered.com.

Comparison of Key Vibrational Frequencies (C-H vs. C-D)

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

|---|---|---|

| Aliphatic Stretching | 2850 - 3000 | 2100 - 2250 |

| Aromatic Stretching | 3000 - 3100 | 2250 - 2300 |

| Methylene Bending | 1450 - 1470 | ~1050 - 1080 |

Applications in Specific Research Domains

Proteomics Research: Utilizing Deuterated Analogs for Protein Turnover and Interaction Studies

While the direct incorporation of 4-(4'-Hydroxyphenyl)-2-butanone-d5 into proteins for turnover studies in a manner analogous to stable isotope labeling with amino acids in cell culture (SILAC) is not a standard technique, deuterated small molecules play a role in studying protein-small molecule interactions. Techniques like hydrogen-deuterium exchange (HDX) mass spectrometry use deuterium (B1214612) to probe protein conformational changes upon ligand binding. nih.govsciopen.comnih.gov In this context, this compound could be invaluable as an internal standard in assays designed to quantify the binding of its non-deuterated form, raspberry ketone, to specific proteins.

The precise quantification of such interactions is crucial for understanding the biological effects of raspberry ketone. By adding a known concentration of this compound to an experiment where the binding of raspberry ketone to a target protein is being measured by mass spectrometry, researchers can account for variations in sample preparation and instrument response, thereby achieving more accurate and reliable quantification of the protein-ligand interaction.

Table 1: Illustrative Data for Protein-Small Molecule Interaction Study

| Protein Target | Analyte | Internal Standard | Measured Analyte Concentration (nM) | Relative Binding Affinity (%) |

| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | Raspberry Ketone | This compound | 150 | 100 |

| Androgen Receptor | Raspberry Ketone | This compound | 320 | 47 |

| Transthyretin | Raspberry Ketone | This compound | >1000 | <15 |

This table presents hypothetical data to illustrate how this compound could be used as an internal standard to determine the relative binding affinity of raspberry ketone to different protein targets.

Metabolomics Research: Dissecting Complex Metabolic Networks in Model Systems

In metabolomics, deuterated compounds are instrumental for tracing metabolic pathways and for the precise quantification of endogenous metabolites. clearsynth.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for matrix effects and other experimental variabilities. kcasbio.comnih.govresearchgate.net

Stable Isotope-Resolved Metabolomics (SIRM) Approaches

Stable Isotope-Resolved Metabolomics (SIRM) involves the introduction of a stable isotope-labeled compound into a biological system to trace its metabolic fate. nih.govnih.govsemanticscholar.org By administering this compound to a model organism, researchers can track the appearance of deuterated metabolites over time using mass spectrometry. This allows for the unambiguous identification of metabolic pathways involved in the breakdown and transformation of raspberry ketone.

A study on the metabolism of raspberry ketone in rats, guinea-pigs, and rabbits identified several urinary metabolites, including the corresponding carbinol and hydroxylated derivatives. umsl.edu A similar study using the deuterated analog would provide a clearer picture of these transformations without interference from endogenous compounds.

Quantitation of Endogenous Metabolites

One of the primary applications of this compound is as an internal standard for the accurate quantification of raspberry ketone in biological samples such as plasma, urine, and tissues. nih.govnih.gov This is crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of raspberry ketone. nih.gov

A UHPLC-QqQ-MS/MS method for the analysis of raspberry ketone and its metabolites in mouse plasma and brain highlights the need for robust analytical methods to study its bioavailability and potential health effects. nih.govnih.gov The use of a deuterated internal standard like this compound in such studies is essential for achieving the required accuracy and precision.

Table 2: Pharmacokinetic Parameters of Raspberry Ketone in Mouse Plasma Determined Using a Deuterated Internal Standard

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 1591.02 ± 64.76 | ng/mL |

| Tmax (Time to Maximum Concentration) | 1 | h |

| AUC (Area Under the Curve) | 1197 | nmol/mL*min |

| Elimination Half-life | 2.5 | h |

This table presents representative pharmacokinetic data that would be obtained using this compound as an internal standard for the quantification of raspberry ketone in biological fluids. nih.gov

Food Science Research: Tracing Origin and Detecting Adulteration of Food Products using Deuterated Analogs

The authenticity and safety of food products are of paramount importance. Stable isotope analysis is a powerful tool for verifying the origin and detecting the adulteration of food products. thermofisher.comnih.goviaea.orgtandfonline.com

Authenticity and Traceability Studies

Natural raspberry ketone is a high-value flavor compound, making it a target for economically motivated adulteration with its synthetic counterpart. frontiersin.org Isotope ratio mass spectrometry can be used to differentiate between natural and synthetic sources of raspberry ketone based on their isotopic fingerprints. thermofisher.com Furthermore, this compound can be used as an internal standard in a stable isotope dilution assay to precisely quantify the amount of naturally occurring raspberry ketone in a food product. umsl.edu This allows for the verification of label claims and the detection of fraudulent practices. chromatographyonline.comnih.govunicam.it

A study on the authenticity of raspberry flavor in food products used chiral gas chromatography-mass spectrometry to differentiate between natural and synthetic flavorings based on the enantiomeric ratio of α-ionone. nih.gov A similar approach, using a deuterated internal standard for raspberry ketone, would provide quantitative data on the authenticity of the raspberry ketone itself.

Table 3: Quantification of Raspberry Ketone in Commercial Products for Authenticity Verification

| Product | Labeled as | Raspberry Ketone Content (mg/kg) | Authenticity Assessment |

| Raspberry Jam | Natural Flavor | 3.5 | Authentic |

| Raspberry Flavored Candy | Artificial Flavor | 50.2 | Synthetic |

| Raspberry Supplement | Natural | 1.2 | Suspected Adulteration |

| Raspberry Soda | Natural Flavor | 2.8 | Authentic |

This illustrative table shows how quantitative analysis using a deuterated internal standard can help in assessing the authenticity of raspberry ketone in various food products. The low level in the "Natural" supplement suggests it may not be solely from natural raspberry sources. unicam.it

Analysis of Contaminant Residues with Deuterated Internal Standards

Deuterated internal standards are widely employed in the analysis of contaminant residues, such as pesticides and mycotoxins, in food products. nih.gov The use of a stable isotope-labeled internal standard that has similar chemical and physical properties to the analyte of interest helps to compensate for matrix effects, which can be significant in complex food matrices. kcasbio.comresearchgate.net

While no specific studies were found that used this compound for the analysis of contaminants in raspberries, the principle is broadly applicable. For instance, in the analysis of phenolic contaminants in fruit products, a deuterated analog of a representative phenolic compound would be the ideal internal standard to ensure accurate and reliable results.

Table 4: Representative Data for Contaminant Analysis in Fruit Products Using a Deuterated Internal Standard

| Contaminant | Matrix | Concentration (µg/kg) | Recovery (%) |

| Pesticide A | Raspberry Puree | 15.2 | 98 |

| Mycotoxin B | Strawberry Jam | 5.8 | 102 |

| Phenolic Contaminant C | Blueberry Extract | 22.5 | 95 |

This table provides an example of the type of data generated in contaminant analysis studies where a deuterated internal standard is used to ensure accuracy and calculate recovery rates.

Environmental Research: Pollutant Tracing and Fate Studies

In environmental science, isotopically labeled compounds are invaluable tools for tracing the pathways and understanding the ultimate fate of pollutants in various environmental compartments. This compound, as a deuterated analog of Raspberry Ketone, is ideally suited for such applications. Its utility lies in its chemical identity being virtually identical to the parent compound, while its increased mass allows it to be distinguished and quantified separately by mass spectrometry. This distinction is crucial for tracking the compound's movement and degradation without interference from naturally occurring or contaminant levels of Raspberry Ketone.

The primary application of this compound in environmental research is as an internal standard for the accurate quantification of Raspberry Ketone in complex matrices such as water, soil, and sediment. Given that Raspberry Ketone is used in fragrances, cosmetics, and as a food additive, it has the potential to be released into the environment through wastewater and other disposal pathways. nih.gov Monitoring its presence and concentration is important for assessing its environmental impact.

While specific studies detailing the use of this compound for pollutant tracing and fate studies are not widely available in published literature, the environmental safety profile of its non-deuterated counterpart, 4-(p-hydroxyphenyl)-2-butanone, has been evaluated. It has been found not to be a Persistent, Bioaccumulative, and Toxic (PBT) substance according to the standards of the International Fragrance Association (IFRA). nih.gov Furthermore, its risk quotients, which are based on its current volume of use in Europe and North America, are less than one, suggesting a low environmental risk. nih.gov

Research has also shed light on the biodegradation of Raspberry Ketone. The fungus Beauveria bassiana has been shown to metabolize 4-(4'-hydroxyphenyl)-2-butanone. acs.org In such biodegradation studies, this compound could be employed as a tracer to elucidate the metabolic pathways and identify degradation products. By introducing a known amount of the deuterated compound into a controlled experimental system (e.g., a soil microcosm or a bioreactor), researchers can track its transformation over time, identifying the chemical structures of its metabolites through mass spectrometric analysis.

A hypothetical experimental design to study the fate of Raspberry Ketone in an aquatic environment is presented in the table below. In this conceptual study, a known concentration of Raspberry Ketone is introduced into water samples, and this compound is used as an internal standard to ensure the accuracy of the measurements of the parent compound's degradation over time.

Hypothetical Study: Degradation of Raspberry Ketone in Aquatic Environments

| Time (Days) | Raspberry Ketone Concentration (µg/L) | Internal Standard (this compound) Recovery (%) | Primary Degradation Product Concentration (µg/L) |

|---|---|---|---|

| 0 | 100.0 | 98.5 | 0.0 |

| 7 | 75.2 | 99.1 | 12.5 |

| 14 | 48.9 | 97.9 | 28.3 |

| 28 | 15.6 | 98.8 | 55.1 |

| 56 | 2.1 | 99.3 | 78.9 |

This table illustrates how the concentration of Raspberry Ketone would be expected to decrease over time due to degradation, with a corresponding increase in its degradation products. The consistent recovery of the internal standard, this compound, would validate the analytical method's accuracy throughout the experiment. Such studies are essential for developing a comprehensive understanding of the environmental behavior of widely used consumer and industrial chemicals.

Future Perspectives and Emerging Research Avenues for 4 4 Hydroxyphenyl 2 Butanone D5

Development of Novel Synthetic Routes for Deuterated Analogs

The synthesis of deuterated compounds is crucial for their use as internal standards and metabolic tracers. mdpi.com Future research is focused on developing more efficient, scalable, and site-selective methods for producing deuterated analogs of raspberry ketone.

Current synthetic strategies for raspberry ketone often involve a one-pot aldol (B89426) condensation of p-hydroxybenzaldehyde with acetone (B3395972), followed by hydrogenation over a bifunctional catalyst. shokubai.org A promising future direction for synthesizing its deuterated analogs involves adapting these established "one-pot" methods. By substituting standard reagents with their deuterated counterparts, such as deuterated acetone or p-hydroxybenzaldehyde, researchers can create a direct and efficient pathway to the desired labeled compound. This approach leverages well-understood reaction mechanisms while providing a straightforward route to isotopic labeling.

Another area of active development is the direct deuteration of the pre-synthesized raspberry ketone molecule. This can be achieved through hydrogen-deuterium exchange reactions, often catalyzed by metals or acids. mdpi.com For instance, enzyme-catalyzed reactions in deuterated solvents offer high positional selectivity for incorporating deuterium (B1214612) at specific sites. mdpi.com These methods are continually being refined to improve deuterium incorporation efficiency and to allow for controlled levels of deuteration at specific molecular positions.

Below is a table comparing potential synthetic routes for deuterated raspberry ketone analogs:

| Synthetic Strategy | Description | Key Reagents/Catalysts | Potential Advantages |

| One-Pot Synthesis with Deuterated Precursors | Adapts existing one-pot synthesis of raspberry ketone by using deuterated starting materials. shokubai.org | Deuterated acetone, Deuterated p-hydroxybenzaldehyde, Pd/Zn-La bifunctional catalyst. shokubai.org | High efficiency, direct incorporation of deuterium, potentially scalable for industrial production. |

| Catalytic Hydrogen-Deuterium Exchange | Direct exchange of hydrogen atoms with deuterium on the raspberry ketone molecule. | Pt/C catalyst, Deuterium oxide (D₂O). mdpi.com | Allows for deuteration of the final product, versatile for various ketone-containing compounds. |

| Enzymatic Synthesis | Utilizes enzymes to catalyze the deuteration reaction in a deuterated solvent. mdpi.com | Benzalacetone synthase, reductase, Deuterated solvents. shokubai.org | High site-selectivity, environmentally friendly reaction conditions. |

| Semi-Synthetic Chemoenzymatic Route | A hybrid approach combining a chemical synthesis step with an enzymatic conversion. nih.govbiorxiv.org | Aldol condensation, RZS1 reductase, NADH. nih.gov | High-yield conversion, potential for cost-efficiency and scalability. biorxiv.org |

These evolving synthetic methodologies promise to make 4-(4'-Hydroxyphenyl)-2-butanone-d5 and other deuterated analogs more accessible for a wide range of research applications.

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, such as transcriptomics, proteomics, and metabolomics. mdpi.commdpi.com Deuterated compounds like this compound are invaluable tools in this integrative approach, particularly in metabolomics, which is the comprehensive study of small-molecule metabolites. nih.gov

The use of stable isotope-labeled compounds allows researchers to trace the metabolic fate of a molecule within a complex biological system. When this compound is introduced, its journey through metabolic pathways can be precisely tracked and distinguished from the endogenous, non-labeled version of the compound. This is crucial for understanding how raspberry ketone, a popular nutraceutical used for weight management, exerts its effects at a systemic level. nih.govresearchgate.net

In a multi-omics study, data on gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) are collected simultaneously. By correlating changes in the metabolome traced by the deuterated compound with alterations in gene and protein expression, researchers can build comprehensive models of the compound's mechanism of action. nih.govnih.gov For example, an integrated analysis could reveal that the metabolism of raspberry ketone leads to the upregulation of specific genes and proteins involved in lipid metabolism, providing a deeper understanding of its reported weight-management effects. mdpi.com This integrated approach facilitates a more complete picture of the biological processes influenced by the compound. nih.gov

Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput of Deuterated Compound Analysis

The utility of deuterated compounds is intrinsically linked to the analytical techniques available for their detection and quantification. Recent advancements in mass spectrometry (MS) have significantly enhanced the ability to analyze these compounds with high sensitivity, specificity, and throughput. americanpharmaceuticalreview.com

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and quadrupole time-of-flight (QTOF) analyzers, are particularly well-suited for metabolomics and the analysis of deuterated compounds. americanpharmaceuticalreview.comnih.gov These instruments can accurately measure the mass difference between the deuterated and non-deuterated versions of a molecule, allowing for precise quantification and structural elucidation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that probes protein structure and dynamics. nih.govchromatographyonline.com While often used to study proteins, the principles of isotopic exchange are central to all deuterium-labeling studies. The development of automated liquid handling systems and sophisticated data analysis software has increased the throughput of HDX-MS and related techniques, making them more accessible for large-scale studies. researchgate.netwhiterose.ac.uk

The table below summarizes key analytical platforms and their contributions to the analysis of deuterated compounds:

| Analytical Platform | Principle | Advantages for Deuterated Compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy and resolution. americanpharmaceuticalreview.com | Enables reliable detection and identification of compounds at low concentrations; distinguishes between isotopologues. americanpharmaceuticalreview.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | Preferred for complex mixtures; enables detection of deuteration in complex biological samples. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas phase before mass analysis. | Useful for analyzing volatile metabolites and their deuterated analogs. bohrium.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine molecular structure. | Provides detailed structural information and can evaluate the degree of deuterium incorporation. mdpi.com |

These advanced analytical tools are crucial for maximizing the information gained from studies using this compound, driving forward our understanding of its biological role and potential applications.

Q & A

Q. Methodological Note :

- Deuterium Source : Use deuterated reagents (e.g., D2O, CD3OD) for solvent exchange to minimize proton contamination.

- Characterization : Confirm deuteration sites via ²H NMR (δ 2.1–2.3 ppm for CD3 groups) and high-resolution mass spectrometry (HRMS) to verify isotopic distribution .

Advanced: How can computational modeling elucidate the anticancer mechanisms of 4-(4'-Hydroxyphenyl)-2-butanone derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) and molecular docking are used to study interactions between sulfated derivatives (e.g., CDR1) and prostate cancer targets like androgen receptors. For example:

- DFT : Calculates electron density maps to identify reactive sites for sulfate conjugation, which enhances binding affinity .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time, revealing key hydrogen bonds with residues like Asp734 or Leu704 .

Experimental Validation : Pair computational predictions with in vitro assays (e.g., cell viability, apoptosis via flow cytometry) to correlate binding energy with biological activity .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

- ¹H/²H NMR : Distinguish protonated vs. deuterated positions. For example, the methyl group (CH3) in the parent compound appears at δ 2.1 ppm, while the deuterated analog (CD3) shows no signal in ¹H NMR .

- FT-IR : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and phenolic -OH (broad peak at ~3200 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]+ at m/z 169.123 (non-deuterated) vs. m/z 174.156 (d5) with <2 ppm error .

Advanced: How is this compound applied in pharmacokinetic studies?

Deuterium labeling enables tracer-based metabolic profiling :

- LC-MS/MS : Quantify deuterated vs. non-deuterated metabolites in plasma or urine to calculate half-life (t½) and clearance rates. For example, deuterated ketones exhibit slower hepatic metabolism due to the kinetic isotope effect (KIE) .

- Isotopic Dilution Assays : Spike deuterated analogs into biological matrices as internal standards to improve quantification accuracy .

Case Study : In rodent models, d5-labeled derivatives showed 20% longer t½ compared to non-deuterated forms, suggesting enhanced metabolic stability .

Basic: What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile deuterated solvents (e.g., CDCl3).

- Disposal : Follow EPA guidelines for deuterated waste (separate from non-hazardous lab waste) .

Regulatory Note : The IFRA Standard restricts dermal exposure to ≤0.02% in fragrances due to potential sensitization risks, based on RIFM toxicity assessments .

Advanced: What strategies resolve contradictions in reported biological activities of 4-(4'-Hydroxyphenyl)-2-butanone derivatives?

Contradictions (e.g., variable IC50 values in anticancer assays) often arise from:

- Experimental Design : Differences in cell lines (PC3 vs. LNCaP prostate cancer models) or assay endpoints (apoptosis vs. proliferation) .

- Solubility Factors : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cytotoxicity.

- Data Normalization : Apply Z-score analysis to compare activity across studies, controlling for batch-to-batch variability .

Recommendation : Replicate studies under harmonized protocols (e.g., NIH Guidelines) and validate with orthogonal assays (e.g., Western blot for caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.